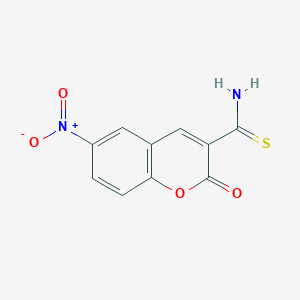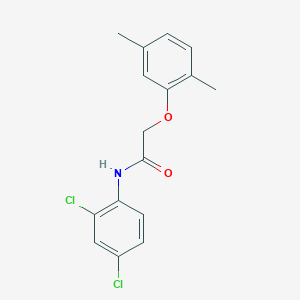![molecular formula C13H12ClNO2 B5729322 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)
3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone, also known as CPFP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CPFP belongs to the class of chalcones, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone is not fully understood. However, it has been proposed that 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone has also been found to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which are known to promote cell survival and resistance to chemotherapy.
Biochemical and Physiological Effects:
3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone has been shown to possess anti-inflammatory and antioxidant properties. 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone has also been found to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone is its broad-spectrum anticancer activity, which makes it a promising candidate for the development of novel cancer therapies. 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone has also been found to exhibit relatively low toxicity towards normal cells, which is a desirable characteristic for any potential drug candidate. However, the synthesis of 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone is a multi-step process that requires specialized equipment and expertise, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several potential future directions for research on 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone. One area of interest is the development of 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone-based drug delivery systems that can target specific cancer cells while minimizing toxicity towards normal cells. Another potential direction is the investigation of 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone's potential applications in other areas, such as neurodegenerative diseases and infectious diseases. Finally, further studies are needed to elucidate the exact mechanism of action of 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone and to identify potential biomarkers that can be used to predict its efficacy in cancer therapy.
Métodos De Síntesis
3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with 2-acetyl furan in the presence of a Lewis acid catalyst, followed by the reduction of the resulting intermediate with sodium borohydride. The purity and yield of 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone can be improved through further purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone has been extensively studied for its potential applications in cancer therapy. Several studies have shown that 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone exhibits significant cytotoxicity against various cancer cell lines, including lung, breast, and prostate cancer cells. 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt and MAPK pathways.
Propiedades
IUPAC Name |
3-(3-chloroanilino)-1-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-10-3-1-4-11(9-10)15-7-6-12(16)13-5-2-8-17-13/h1-5,8-9,15H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPRWCZFMGHZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCCC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)amino]-1-(2-furyl)-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5729260.png)









![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)
![3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5729338.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)
